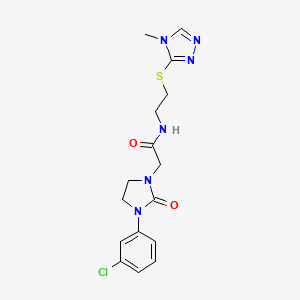
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a useful research compound. Its molecular formula is C16H19ClN6O2S and its molecular weight is 394.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide is a synthetic derivative belonging to the class of imidazolidinone compounds. Its unique structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN3O2, with a molecular weight of approximately 357.8 g/mol. It appears as a white to off-white powder that is insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO). The melting point is reported between 214–216°C .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazolidinone moiety allows for nucleophilic substitutions and cyclization reactions, which can enhance its pharmacological profile. Studies suggest that modifications in the structure significantly influence its interaction with biological targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing various biochemical pathways .
Antimicrobial Activity
Research indicates that compounds similar to this imidazolidinone derivative have demonstrated significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been noted for their effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .
Anticancer Properties
Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. For example, triazole derivatives have been reported to possess anticancer activity through mechanisms such as inducing apoptosis and inhibiting cell proliferation. Specific tests on melanoma and breast cancer cell lines have revealed promising results, indicating that modifications in the compound's structure could enhance its selectivity and potency against cancer cells .
Case Studies
- Cytotoxicity Assessment : In one study, synthesized triazole derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that compounds with a similar structural framework could inhibit the migration of cancer cells, suggesting potential applications as antimetastatic agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O2 |
| Molecular Weight | 357.8 g/mol |
| Solubility | Insoluble in water |
| Melting Point | 214–216°C |
| Biological Targets | Enzymes, receptors |
| Potential Activities | Antimicrobial, anticancer |
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O2S/c1-21-11-19-20-15(21)26-8-5-18-14(24)10-22-6-7-23(16(22)25)13-4-2-3-12(17)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWXQGQSXDNKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













